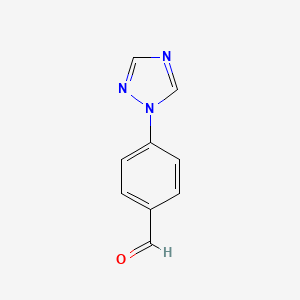

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Beschreibung

Contextual Significance of Triazole-Containing Heterocycles in Modern Chemical Science

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, hold a position of immense importance in contemporary chemical and medicinal science. chemijournal.comchemijournal.com These aromatic rings exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. chemijournal.comnih.gov Their unique structural and electronic properties, such as high aromatic stabilization, resistance to metabolic degradation, and the ability to form hydrogen bonds, make them privileged scaffolds in drug discovery and materials science. researchgate.net

The triazole nucleus is a key component in a wide array of pharmacologically active agents, demonstrating broad biological activities including antifungal, anticancer, antiviral, and antibacterial properties. nih.govnih.gov Well-known antifungal drugs like fluconazole (B54011) and itraconazole (B105839) feature the triazole core, which is crucial for their mechanism of action. chemijournal.com Beyond medicine, triazoles are integral to materials science, where they are used in the development of metal-organic frameworks (MOFs), coordination polymers, and specialized dyes. chemijournal.comjetir.org The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition for forming 1,2,3-triazoles, has further cemented their role as essential building blocks in organic synthesis, allowing for the efficient construction of complex molecular architectures. chemijournal.comchemijournal.com

Position of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde as a Pivotal Intermediate and Research Subject

This compound, with the chemical formula C₉H₇N₃O, is a compound that strategically combines the stable, biologically relevant 1,2,4-triazole (B32235) ring with a reactive benzaldehyde (B42025) functional group. chemicalbook.comnih.gov This unique bifunctional nature positions it as a highly valuable and pivotal intermediate in organic synthesis.

The aldehyde group (-CHO) is a versatile handle for a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or, most notably, undergo condensation reactions with primary amines to form Schiff bases (imines). nih.govrdd.edu.iq This reactivity allows chemists to easily link the 4-(1H-1,2,4-triazol-1-yl)phenyl moiety to other molecules, creating a diverse library of more complex derivatives. The triazole ring, in turn, imparts favorable physicochemical properties and serves as a pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.net Consequently, this compound is not just a research subject in its own right but a crucial starting material for developing novel compounds with potential therapeutic applications.

Overview of Key Academic Research Trajectories for the Chemical Compound

Academic research on this compound and its derivatives has largely focused on the synthesis of new molecules with potential biological activities. The primary research trajectories involve its use as a precursor for novel anticancer and antimicrobial agents.

Development of Anticancer Agents: A significant area of investigation is the synthesis of 1,2,4-triazole derivatives as potential anticancer agents. zsmu.edu.ua Researchers have designed and synthesized various series of compounds derived from triazole-based structures and evaluated their cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.net For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (the oxidized form of the benzaldehyde) have been synthesized and tested against breast (MCF-7) and colon (HCT-116) cancer cells, with some compounds showing potent inhibitory activities. rsc.orgnih.gov These studies indicate that the 1,2,4-triazole scaffold can be a valuable platform for the design and development of more selective and potent anticancer molecules. rsc.orgnih.gov

| Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast), HCT-116 (Colon) | Some hybrids exhibited potent inhibitory activities with IC50 values ranging from 15.6 to 23.9 µM. Certain compounds were more active than the reference drug doxorubicin. | nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | MCF-7 (Breast), Hela (Cervical), A549 (Lung) | Compounds with di-chloro and bromo substitutions on the phenyl ring showed promising cytotoxic activity, with IC50 values lower than 12 µM against the Hela cell line. | nih.gov |

| 1,2,4-triazole derivatives bearing disulfide bonds | SMMC-7721 (Hepatocellular carcinoma), Hela, A549 | Several synthesized compounds showed better cytotoxic activity on various cancer cell lines than the positive control 5-fluorouracil (B62378) and were less cytotoxic to normal cell lines. | researchgate.net |

Development of Antimicrobial Agents: Another major research thrust is the exploration of 1,2,4-triazole derivatives as antimicrobial agents. eurjchem.comresearchgate.net The aldehyde functionality of this compound is frequently used to synthesize Schiff bases by reacting it with various amino compounds. nih.gov These Schiff bases and other related derivatives are then screened for their activity against a spectrum of bacterial and fungal strains. nih.govnih.gov Studies have shown that some of these novel compounds exhibit good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species. ijper.orgmdpi.com The findings suggest that the 1,2,4-triazole nucleus is a promising scaffold for creating new antimicrobial drugs to combat infectious diseases. researchgate.net

| Derivative Class | Microbial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Schiff bases from 3-amino-1,2,4-triazole and aromatic aldehydes | Gram-negative (E. coli, S. typhi) and Gram-positive (S. aureus, B. subtilis) bacteria | Synthesized compounds were screened for their antibacterial potential. Schiff bases are a well-documented class of chemotherapeutic agents. | nih.gov |

| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | S. aureus, E. coli, Aspergillus niger | Several compounds showed good inhibitory effects against bacteria and fungi, with some demonstrating higher potency than the parent triazole compound. | ijper.org |

| Schiff and Mannich bases of 1,2,4-triazole-thiol | Various bacteria and fungi | A derivative carrying a nitro substituent showed promising antibacterial and antifungal activity, with lower Minimum Inhibitory Concentration (MIC) values than the standard drug ampicillin. | nih.gov |

| Furochromone-condensed 1,2,4-triazole scaffolds | K. pneumoniae, E. coli, S. pyogenes, S. aureus | Certain synthesized compounds exhibited potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, comparable to the drug cefotaxime (B1668864) sodium. | mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEJNWMWDIXPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380121 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-86-7 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Engineering of 4 1h 1,2,4 Triazol 1 Yl Benzaldehyde and Its Derivatives

Established Synthetic Routes to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

The construction of the this compound scaffold is predominantly achieved through nucleophilic aromatic substitution, a class of reactions well-suited for coupling nitrogen heterocycles to activated aryl systems.

The principal method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 1,2,4-triazole (B32235) and an appropriately substituted benzaldehyde (B42025) derivative. Typically, 4-fluorobenzaldehyde (B137897) is the preferred substrate due to the high electronegativity of the fluorine atom, which activates the aromatic ring toward nucleophilic attack.

The reaction mechanism proceeds via the attack of a deprotonated nitrogen atom from the 1,2,4-triazole ring on the carbon atom bearing the leaving group (e.g., fluoride) on the benzaldehyde ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the leaving group re-establishes aromaticity and yields the final product. The reaction is typically carried out in the presence of a base, which serves to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity. researchgate.netmdpi.com An alternative, though less common, approach involves using 4-chlorobenzaldehyde, which may require more stringent reaction conditions due to the lower reactivity of chlorine as a leaving group compared to fluorine. researchgate.net

The efficiency and yield of the SNAr synthesis of this compound are highly dependent on the careful optimization of reaction parameters, including the choice of base, solvent, temperature, and the potential use of a catalyst.

Base and Solvent Systems: A variety of bases can be employed to facilitate the deprotonation of 1,2,4-triazole, with inorganic carbonates such as potassium carbonate (K2CO3) being widely used due to their efficacy and cost-effectiveness. mdpi.com The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective at solvating the reactants and intermediates. mdpi.com

Catalysis: While the reaction can proceed without a catalyst, copper-based systems have been shown to enhance reaction rates and yields, particularly when less reactive aryl halides are used. isres.orgnih.gov Catalysts such as copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) can be employed. mdpi.com The use of phase-transfer catalysts has also been explored to improve the interaction between the reactants in biphasic systems.

Temperature and Reaction Time: Reaction temperatures are typically elevated, often in the range of 90-140°C, to overcome the activation energy barrier of the substitution. Reaction times can vary significantly, from a few hours to over 48 hours, depending on the specific substrates and conditions employed. mdpi.com

| Reactant | Base | Solvent | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | K2CO3 | DMSO | None | Reflux | High |

| 4-Iodobenzaldehyde | K2CO3 | DMF | CuI, 1,10-phenanthroline | 140 | 87 |

Derivatization Strategies via the Aldehyde Functional Group

The aldehyde moiety of this compound is a versatile functional group that serves as a key handle for a wide array of chemical transformations. These derivatizations allow for the synthesis of a diverse library of related compounds, including carboxylic acids, alcohols, Schiff bases, and hemiaminals.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This transformation is a fundamental step in the synthesis of various biologically active hybrids and derivatives. rsc.orgnih.gov Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can be used. More modern and milder methods, such as photocatalytic oxidation using air as a sustainable oxidant in the presence of a sensitizer, have also been developed for the conversion of substituted benzaldehydes to their carboxylic acid forms. researchgate.net The resulting carboxylic acid is a valuable intermediate for further functionalization, such as esterification or amide bond formation. rsc.orgnih.gov

Selective reduction of the aldehyde functional group provides access to [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This transformation can be achieved with high chemoselectivity using common hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a frequently used reagent for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. chemicalbook.com It offers the advantage of selectively reducing aldehydes and ketones without affecting other potentially reducible groups in the molecule. The resulting primary alcohol can be used in subsequent reactions, such as etherification or esterification, to generate further derivatives.

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. rdd.edu.iqniscpr.res.in This reaction is of significant interest as Schiff bases are important intermediates and final products in many areas of chemistry. ekb.egresearchgate.net

The reaction mechanism proceeds in two main steps. researchgate.netnih.gov First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic intermediate that quickly rearranges to a neutral carbinolamine, also known as a hemiaminal. researchgate.netnih.gov Under certain conditions, particularly with electron-withdrawing groups on the aldehyde and in aprotic solvents, these hemiaminals can be stable and isolable. mdpi.com The second step involves the acid- or base-catalyzed elimination of a water molecule from the hemiaminal to form the C=N double bond of the imine. researchgate.netnih.gov

The formation and stability of the hemiaminal versus the Schiff base can be influenced by several factors, including solvent polarity, temperature, and the electronic nature of the substituents on both the aldehyde and the amine. mdpi.com For instance, studies on the reaction of substituted benzaldehydes with 4-amino-1,2,4-triazole (B31798) have shown that apolar aprotic solvents tend to favor hemiaminal formation, while polar solvents can shift the equilibrium towards the Schiff base. mdpi.com

| Reaction Type | Reagent(s) | Product Functional Group | Key Intermediate |

|---|---|---|---|

| Oxidation | KMnO4, H2O2, or Photocatalyst/Air | Carboxylic Acid (-COOH) | N/A |

| Reduction | NaBH4, CaCl2 | Alcohol (-CH2OH) | N/A |

| Condensation | Primary Amine (R-NH2) | Schiff Base / Imine (-CH=N-R) | Hemiaminal / Carbinolamine |

Other Nucleophilic Addition and Substitution Reactions

The aldehyde functional group of this compound is a primary site for reactivity, readily undergoing nucleophilic addition and addition-elimination reactions. These transformations are fundamental for extending the molecular framework and introducing new functionalities. Key examples include the Knoevenagel condensation, the Wittig reaction, and the formation of Schiff bases.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org This reaction converts the aldehyde group into a new carbon-carbon double bond, often yielding an α,β-unsaturated product. For instance, this compound can serve as the aldehyde component in multi-step syntheses, such as the construction of hexahydroquinoline scaffolds. In these sequences, the initial step is a Knoevenagel condensation between the benzaldehyde derivative and an active methylene compound like ethyl cyanoacetate. researchgate.net

Another pivotal reaction is the Wittig olefination , which transforms aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org This method is highly versatile for creating carbon-carbon double bonds with control over stereochemistry. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.edu The nature of the substituents on the ylide determines the E/Z selectivity of the resulting alkene. organic-chemistry.org While specific examples involving this compound are not extensively detailed in the provided literature, the general applicability of the Wittig reaction to aromatic aldehydes suggests its utility for converting the formyl group into a variety of substituted vinyl groups.

Schiff base formation is a prominent reaction of this compound, involving a nucleophilic addition-elimination reaction with a primary amine. This reaction is crucial for synthesizing molecular hybrids that link the triazole-benzaldehyde scaffold to other moieties. For example, Schiff bases have been synthesized by reacting 3-amino-1H-1,2,4-triazole with various substituted benzaldehydes to create compounds with potential anticancer activity. researchgate.netekb.eg This demonstrates the synthetic utility of the aldehyde in constructing larger, biologically relevant molecules.

| Reaction Type | Reactant | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Ethyl Cyanoacetate) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester/Nitrile | wikipedia.orgresearchgate.net |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Base to form ylide (e.g., n-BuLi, NaH) | Alkene | wikipedia.orgorganic-chemistry.orgudel.edu |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid or Base catalyst (often none needed) | Imine (Schiff Base) | researchgate.netekb.eg |

Modifications through the Benzaldehyde Aromatic Ring

Halogenation and Electrophilic Aromatic Substitution (e.g., Bromination)

Direct modification of the benzaldehyde aromatic ring in this compound via electrophilic aromatic substitution presents a synthetic challenge. Both the aldehyde (-CHO) group and the 1,2,4-triazol-1-yl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. The aldehyde group is a meta-director, while the directing effect of the N-linked triazole is also deactivating. Consequently, forcing conditions would be required for reactions like halogenation, nitration, or sulfonation, likely resulting in low yields and a mixture of products.

While direct bromination of this compound is not prominently documented, the synthesis of halogen-substituted analogues often proceeds by utilizing pre-functionalized starting materials. For example, synthetic routes to novel triazole derivatives have started from 3-bromobenzoic acid. nih.gov This approach circumvents the difficulties of direct electrophilic substitution on the deactivated ring system by building the molecule with the halogen already in place. Such halogenated derivatives are crucial intermediates for subsequent cross-coupling reactions.

Introduction of Other Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for modifying halogenated derivatives of this compound. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a widely employed method for this purpose. nih.govrsc.org

This methodology has been successfully applied to synthesize a variety of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov In these syntheses, a precursor such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole is reacted with a diverse range of commercially available boronic acids. nih.govnih.gov The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₂CO₃) and sometimes a phase transfer catalyst. nih.govnih.gov This strategy allows for the introduction of various aryl and heteroaryl substituents onto the phenyl ring, leading to the creation of complex molecular architectures with applications as luminophores and in other materials science fields. nih.govmdpi.com The versatility of the Suzuki-Miyaura reaction makes it a cornerstone for diversifying the structure of the benzaldehyde ring system, provided a halogenated precursor is available. researchgate.net

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base/Solvent System | Product | Reference |

|---|---|---|---|---|---|

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O, EtOH | 4-Alkyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | nih.gov |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Various Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ / NBu₄Br / Toluene, H₂O, EtOH | Corresponding 4-alkyl-3,5-bis(biaryl)-4H-1,2,4-triazoles | nih.gov |

| 5-Halo-1,2,3-triazoles | Arylboronic Acids | Expanded-ring N-heterocyclic carbene palladium complex | Aqueous media | 1,4,5-Trisubstituted-1,2,3-triazoles | rsc.org |

Synthetic Approaches Involving the Triazole Moiety

Incorporation into Hybrid Molecular Architectures

The this compound scaffold is a valuable building block for the synthesis of hybrid molecules, where distinct chemical moieties are combined to achieve enhanced or novel properties. The triazole ring, in particular, is a key pharmacophore in many medicinal compounds and a functional component in materials science.

One common strategy involves the oxidation of the benzaldehyde to 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This carboxylic acid derivative then serves as a versatile handle for creating larger hybrid structures through amide bond formation or esterification. This approach has been used to generate novel 1,2,4-triazole benzoic acid hybrids with potent anticancer activities. nih.govrsc.org Another strategy involves "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, to link the 1,2,4-triazole unit with other heterocyclic systems. This has led to the synthesis of 1,2,4-triazole-1,2,3-triazole molecular conjugates designed as potential anticancer agents. acs.org Furthermore, the triazole moiety has been integrated with pyrimidine (B1678525) scaffolds through thiomethylene bridges, creating hybrid molecules with potential for unique biological activities. researchgate.netmdpi.com These examples highlight the modularity of the triazole-phenyl scaffold in constructing complex, multifunctional molecular architectures.

Strategies for Constructing Complex Organic Molecules with the Triazole Scaffold

The 1,2,4-triazole ring is not just a component to be incorporated but often serves as the central scaffold around which complex molecules are constructed. Its chemical stability, hydrogen bonding capabilities, and coordinative properties make it an attractive core for synthetic chemists.

Multi-component reactions (MCRs) are a highly efficient strategy for building molecular complexity in a single step. The triazole scaffold is frequently used as a key component in such reactions. For example, a four-component cyclocondensation reaction involving dimedone, 3-amino-1,2,4-triazole, various benzaldehydes, and cyanoacetohydrazide has been developed to synthesize highly functionalized triazole hexahydroquinoline carbohydrazide (B1668358) scaffolds. researchgate.net This approach allows for the rapid generation of diverse and complex molecular libraries.

Another prevalent strategy involves the derivatization of a pre-formed triazole ring. For instance, 3-amino-1H-1,2,4-triazole can be condensed with a wide array of benzaldehydes to form Schiff base derivatives. This straightforward reaction enables the exploration of structure-activity relationships by systematically varying the substituents on the benzaldehyde component, a strategy employed in the development of new anticancer agents. researchgate.netekb.eg Similarly, the thiol group in 1,2,4-triazole-3-thiol derivatives can be alkylated with different electrophiles to create libraries of S-substituted compounds, which have been explored for their nonlinear optical properties. nih.gov These strategies underscore the role of the triazole scaffold as a versatile platform for the assembly of complex and functionally diverse organic molecules.

Mechanistic Organic Chemistry Insights into Synthesis Pathways

The synthesis of this compound, primarily achieved through the copper-catalyzed N-arylation of 1,2,4-triazole with a 4-halobenzaldehyde, involves a complex interplay of intermediates and transition states. The reaction conditions, including the choice of solvent, catalyst, and temperature, play a pivotal role in dictating the reaction kinetics and selectivity. A deeper understanding of these mechanistic aspects is crucial for optimizing the synthesis of this important compound.

Investigation of Reaction Intermediates and Transition States

The copper-catalyzed N-arylation of 1,2,4-triazole with a 4-halobenzaldehyde, a type of Ullmann condensation, is generally believed to proceed through a series of well-defined steps involving copper in different oxidation states. While a definitive experimental isolation of all intermediates for this specific reaction is challenging, a plausible mechanistic pathway can be constructed based on extensive studies of related copper-catalyzed cross-coupling reactions.

The catalytic cycle is thought to commence with the formation of a copper(I)-triazolate complex. This key intermediate is generated by the reaction of the copper(I) catalyst with 1,2,4-triazole in the presence of a base. The base deprotonates the triazole, enhancing its nucleophilicity and facilitating its coordination to the copper center.

The subsequent and often rate-determining step is the oxidative addition of the 4-halobenzaldehyde to the copper(I)-triazolate complex. This step involves the formation of a transient, high-energy transition state leading to a copper(III) intermediate. The aryl halide's reactivity in this step generally follows the order I > Br > Cl, consistent with the relative strengths of the carbon-halogen bonds.

The final step in the catalytic cycle is the reductive elimination from the copper(III) intermediate, which results in the formation of the desired C-N bond of this compound and regenerates the active copper(I) catalyst. This step proceeds through a transition state where the aryl and triazolyl groups are suitably oriented for bond formation.

Computational studies on related copper-catalyzed N-arylation reactions provide further insights into the energetics of this pathway. Density Functional Theory (DFT) calculations have been employed to model the geometries and energies of the various intermediates and transition states, helping to elucidate the reaction mechanism at a molecular level.

Table 1: Postulated Intermediates and Transition States in the Copper-Catalyzed N-Arylation of 1,2,4-Triazole

| Step | Intermediate/Transition State | Description |

| 1 | Copper(I)-Triazolate Complex | Formation of the active nucleophile through the coordination of deprotonated 1,2,4-triazole to the Cu(I) center. |

| 2 | Oxidative Addition Transition State | A high-energy state leading to the formation of the Cu(III) intermediate. The C-X bond of the 4-halobenzaldehyde is broken, and new Cu-C and Cu-X bonds are formed. |

| 3 | Copper(III) Intermediate | A key intermediate where the aryl group, the triazolyl group, and the halide are all coordinated to the copper center. |

| 4 | Reductive Elimination Transition State | The final transition state leading to the formation of the C-N bond and the regeneration of the Cu(I) catalyst. |

Role of Solvents, Catalysts, and Temperature on Reaction Kinetics and Selectivity

The efficiency and outcome of the synthesis of this compound are highly dependent on the judicious selection of reaction parameters. Solvents, catalysts, and temperature each exert a significant influence on the reaction rate and, crucially, on the regioselectivity of the N-arylation of the 1,2,4-triazole ring.

Solvents: The choice of solvent is critical for ensuring the solubility of the reactants and the catalytic species. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are commonly employed in Ullmann-type reactions. acs.org DMF, in particular, has been shown to be an effective solvent for the N-arylation of 1,2,4-triazole, likely due to its ability to dissolve the triazole salt and stabilize the charged intermediates in the catalytic cycle. The polarity of the solvent can influence the rate of the oxidative addition step and the stability of the copper intermediates.

Catalysts: A variety of copper sources can be used to catalyze the N-arylation, including copper(I) salts like CuI and CuCl, as well as copper(II) salts and copper oxides like CuO. The active catalyst is generally believed to be a copper(I) species. In many cases, the addition of a ligand, such as a diamine, can accelerate the reaction and improve the yield. These ligands can stabilize the copper catalyst, prevent its agglomeration, and facilitate the oxidative addition and reductive elimination steps. The choice of the copper source and ligand can significantly impact the reaction kinetics. For instance, the use of highly active CuO nanoparticles has been shown to facilitate the reaction even at room temperature. researchgate.net

Temperature: The reaction temperature has a profound effect on the reaction rate, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also lead to side reactions and decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products. Kinetic studies on related 1,2,4-triazole derivatives have shown that the thermal stability of the compounds is an important consideration in process development.

Regioselectivity: A key challenge in the N-arylation of 1,2,4-triazole is controlling the regioselectivity. The triazole ring has two potential sites for N-arylation, leading to the formation of either the desired 1-substituted isomer or the undesired 4-substituted isomer. The reaction conditions can influence this selectivity. It has been observed in some copper-catalyzed systems that the choice of base and solvent can affect the ratio of the two isomers. For instance, in the arylation of pyrazoles and triazoles, the combination of K3PO4 as the base and DMF as the solvent has been found to be optimal for achieving high conversions. acs.org

Table 2: Influence of Reaction Parameters on the Synthesis of Aryl-Triazoles

| Parameter | Effect on Kinetics | Effect on Selectivity | Typical Conditions for 1,2,4-Triazole Arylation |

| Solvent | Affects solubility of reactants and stability of intermediates, thereby influencing the reaction rate. | Can influence the regioselectivity by differential solvation of the triazole anion and transition states. | DMF, Dioxane, Toluene acs.org |

| Catalyst | The nature of the copper source and the presence of ligands significantly impact the catalytic activity and reaction rate. | The ligand on the copper center can sterically and electronically influence the approach of the triazole, affecting the isomer ratio. | CuI, CuCl, CuO nanoparticles; often with a diamine ligand. acs.orgresearchgate.netorganic-chemistry.org |

| Base | Essential for the deprotonation of 1,2,4-triazole to form the active nucleophile. The strength and nature of the base can affect the reaction rate. | The choice of base can influence the position of equilibrium between the triazole tautomers and thus the regioselectivity. | K3PO4, K2CO3, Cs2CO3 organic-chemistry.org |

| Temperature | Higher temperatures generally increase the reaction rate according to the Arrhenius equation. | Can affect the regioselectivity, although the effect is often less pronounced than that of the solvent and catalyst. | 80-120 °C |

Advanced Computational and Theoretical Investigations of 4 1h 1,2,4 Triazol 1 Yl Benzaldehyde Systems

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of chemical compounds.

Electronic Structure Characterization (Frontier Molecular Orbitals: HOMO-LUMO Energies)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. elixirpublishers.com Conversely, a small energy gap indicates that the molecule is more reactive. elixirpublishers.com

For 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a DFT calculation would determine the specific energy values for its HOMO, LUMO, and the resulting energy gap, thereby characterizing its electronic nature and predicting its general reactivity.

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify the molecule's behavior. semanticscholar.orgirjweb.com These descriptors provide a theoretical basis for understanding how the molecule will interact in chemical reactions.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

A DFT study on this compound would yield quantitative values for these descriptors, allowing for a detailed prediction of its reactivity profile.

Computational Analysis of Molecular Stability and Preferred Conformations

DFT calculations can be used to determine the most stable three-dimensional structure of a molecule. By performing a geometry optimization, the calculation finds the conformation with the lowest potential energy. This involves analyzing bond lengths, bond angles, and dihedral angles. For a molecule like this compound, which has a rotatable bond between the benzaldehyde (B42025) and triazole rings, conformational analysis is key to identifying the energetically preferred spatial arrangement. The stability of different tautomers of the triazole ring can also be compared. researchgate.net

Simulation of Spectroscopic Properties

DFT methods are highly effective at simulating various types of molecular spectra. eurjchem.combohrium.com By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding, theoretical spectra can be generated.

FT-IR Spectrum: Theoretical vibrational frequencies can be calculated and compared with experimental infrared spectra to help assign specific absorption bands to molecular vibrations.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can predict the electronic absorption wavelengths (λmax) and oscillator strengths, simulating the UV-Visible spectrum and providing insight into the molecule's electronic transitions. eurjchem.com

NMR Spectrum: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated and compared to experimental NMR data to confirm the molecular structure. bohrium.com

These simulations are crucial for validating experimental findings and ensuring the correct structural assignment of the synthesized compound. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. pensoft.netpensoft.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Modeling Ligand-Protein Interactions for Biological Targets

Derivatives of 1,2,4-triazole (B32235) are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. pensoft.netnih.govijper.org Molecular docking simulations would be employed to investigate how this compound or its derivatives might interact with specific biological targets.

The process involves:

Obtaining the 3D crystal structure of a target protein from a database (e.g., the Protein Data Bank).

Placing the ligand (this compound) into the active site of the protein.

Using a scoring function to calculate the binding affinity (often expressed in kcal/mol), which estimates the strength of the ligand-protein interaction. pensoft.net

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. researchgate.net

Such a study could predict whether this compound is a viable candidate for inhibiting a particular enzyme or receptor, guiding further experimental validation.

Prediction of Binding Affinities and Orientations

Computational docking studies are instrumental in predicting how this compound and its derivatives interact with biological targets, such as enzymes or receptors. These methods calculate the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction, often expressed as binding affinity (e.g., in kcal/mol). For derivatives of the 1,2,4-triazole scaffold, molecular docking has been successfully employed to elucidate binding modes and predict affinities for various therapeutic targets, including kinases involved in cancer pathways. nih.govresearchgate.net

For instance, in studies on potential anti-cancer agents, triazole-based compounds have been docked into the active sites of proteins like c-kit tyrosine kinase and protein kinase B. nih.gov These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues within the binding pocket. The triazole ring itself is often involved in significant interactions, including hydrogen bonding and coordination with metal ions.

The predicted binding affinities help in prioritizing compounds for synthesis and biological testing. A lower binding energy generally indicates a more stable and potent ligand-protein complex. The table below illustrates typical binding affinity data obtained from docking studies of 1,2,4-triazole derivatives against specific protein targets, providing a framework for how this compound systems would be evaluated.

Table 1: Example of Predicted Binding Affinities for 1,2,4-Triazole Derivatives

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Triazole-Acetamide Hybrid | c-kit Tyrosine Kinase | -176.75 | Specific amino acids in the active site |

| Triazole-Acetamide Hybrid | Protein Kinase B | -170.07 | Specific amino acids in the active site |

Note: The data is illustrative of the types of results generated for 1,2,4-triazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is crucial for optimizing lead compounds and designing new molecules with enhanced potency.

For classes of compounds like 1,2,4-triazole derivatives, QSAR models are developed to predict their biological activities, such as antifungal, anticancer, or antidiabetic effects. rsc.orgphyschemres.org The process begins by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), physicochemical (e.g., logP), and electronic (e.g., dipole moment) properties. sciepub.comresearchgate.net

Statistical techniques, such as Multiple Linear Regression (MLR), are then used to generate a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 or MIC values). rsc.orgphyschemres.org The robustness and predictive power of the resulting QSAR model are evaluated through rigorous internal and external validation methods. sciepub.comnih.gov

A successful QSAR model for triazole derivatives can accurately forecast the activity of new, unsynthesized compounds based solely on their computed descriptors. nih.gov For example, QSAR studies on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, analogues of fluconazole (B54011), have been conducted to predict their inhibitory activity against Candida albicans. researchgate.net These models help streamline the drug discovery process by identifying the most promising candidates for synthesis and further testing. nih.gov

Table 2: Statistical Parameters for a Typical QSAR Model of 1,2,4-Triazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | > 0.8 | Indicates a strong correlation between descriptors and activity. |

| q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model. |

| pred_r² (External validation) | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

| F-test | High value | Indicates the statistical significance of the regression model. |

Note: The values are representative of well-validated QSAR models.

A primary benefit of QSAR modeling is the identification of specific molecular features that are critical for biological activity. nih.gov The descriptors included in the final QSAR equation highlight the structural properties that have the most significant impact on potency. For 1,2,4-triazole derivatives, these studies have revealed that a combination of steric, electronic, and hydrophobic factors often governs their interaction with biological targets. nih.govresearchgate.net

For example, a 3D-QSAR model might generate contour maps indicating regions where bulky (steric) groups are favored or disfavored for enhancing activity. Similarly, electrostatic maps can show where positive or negative potentials on the molecule are correlated with increased or decreased potency. nih.gov Studies on triazole derivatives have shown that the presence of specific substituents, such as halogenated aryl rings, can significantly influence their biological profiles. nih.govlongdom.org The N-phenylacetamide moiety attached to the triazole core has also been identified as a significant pharmacophore for anti-cancer activity. nih.gov These insights are invaluable for medicinal chemists to rationally design next-generation analogues with improved therapeutic properties.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For a compound like this compound, this includes studying the pathways for its synthesis or its subsequent chemical transformations.

Mechanistic studies often involve mapping the potential energy surface of a reaction. This is achieved by calculating the energies of reactants, intermediates, transition states, and products. The resulting reaction energy profile illustrates the energy changes that occur as the reaction progresses, providing a detailed view of the reaction mechanism. researchgate.net

A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to locate these transient structures and calculate their energies. nih.gov

For reactions involving the formation of the 1,2,4-triazole ring, computational studies can elucidate the step-by-step mechanism, for example, the cyclization of thiosemicarbazide (B42300) precursors. researchgate.net These studies can determine the activation barriers for each step, identify rate-limiting steps, and explain how factors like catalysts or solvents influence the reaction outcome. nih.gov Such detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yields and minimize byproducts in the synthesis of this compound and related compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol |

| Fluconazole |

Research Applications and Functional Investigations of 4 1h 1,2,4 Triazol 1 Yl Benzaldehyde Derivatives in Diverse Scientific Fields

Medicinal Chemistry Research and Biological Activity Profiling

The inherent structural features of the 1,2,4-triazole (B32235) ring, combined with the reactive aldehyde group of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, provide a platform for creating diverse molecular architectures. These derivatives have been rigorously evaluated for their potential as therapeutic agents across several key areas of medicinal chemistry.

Development and Evaluation of Antifungal Agents

Derivatives of this compound, particularly Schiff bases, have demonstrated notable antifungal properties. The 1,2,4-triazole moiety is a well-established pharmacophore in many commercial antifungal drugs, and its incorporation into novel molecular structures continues to be a promising strategy. researchgate.netcentralasianstudies.org Research has shown that Schiff bases derived from 4-amino-1,2,4-triazoles exhibit potent fungicidal activity. chemijournal.com

A study on 1,2,4-triazole Schiff base derivatives reported that compounds with specific substitutions on the phenyl ring displayed significant activity against various fungal species. For instance, a derivative bearing a 4-methoxyphenyl (B3050149) moiety showed the highest activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL. nih.gov Another study highlighted that Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione exhibited excellent activity against fungal strains with MIC values as low as 4–8 μg/mL. mdpi.com The introduction of halogen elements and electron-withdrawing groups on the benzene (B151609) ring has been shown to be beneficial for enhancing antifungal activity. nih.gov

Investigation of Antibacterial Properties and Efficacy

The antibacterial potential of this compound derivatives has been another significant area of investigation. Various Schiff bases and hydrazones have been synthesized and tested against a spectrum of Gram-positive and Gram-negative bacteria. centralasianstudies.orgnih.gov

For example, novel myricetin (B1677590) derivatives incorporating a 1,2,4-triazole Schiff base demonstrated good inhibitory effects against Xanthomonas axonopodis pv. citri (Xac), with EC50 values ranging from 8.8 to 10.0 μg/mL, which were superior to standard agricultural antibiotics like bismerthiazol (B1226852) and thiodiazole copper. rsc.org Another study on Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione reported good activity against Gram-positive bacterial strains with MIC values of 16–31.25 μg/mL. mdpi.com The presence of a chlorine atom in the molecular structure has been noted to improve lipophilicity and, consequently, antibacterial activity. pensoft.net However, some studies have reported that certain hydrazone derivatives exhibited only weak antibacterial activity. vjs.ac.vn

Studies on Antiviral Activities

The exploration of this compound derivatives has extended to the field of virology. The 1,2,4-triazole scaffold is a key component of some antiviral drugs, prompting research into new derivatives with potential antiviral efficacy. nih.gov The design of novel antiviral agents is crucial for addressing emerging viral threats. nih.gov

Research on myricetin derivatives containing a 1,2,4-triazole Schiff base revealed that most of the synthesized compounds exhibited excellent antiviral activity against the tobacco mosaic virus (TMV) at a concentration of 500 μg/mL. rsc.org Molecular docking studies suggested that these compounds could interact with the TMV coat protein, indicating a potential mechanism of action. rsc.org

Research in Anticancer Potency and Cytotoxic Mechanisms

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been evaluated against various human cancer cell lines, with some exhibiting potent cytotoxic effects. ekb.egzsmu.edu.ua The 1,2,4-triazole nucleus is a component of several anticancer agents, and its derivatives are actively being investigated for their ability to induce apoptosis and inhibit cancer cell proliferation. zsmu.edu.uanih.gov

In one study, Schiff bases derived from 3-amino-1H-1,2,4-triazole and substituted benzaldehydes were synthesized and tested against human liver (HEPG2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. ekb.egekb.eg The derivatives TB-NO2 and TB-OCH3 showed effective anticancer activity against all three cell lines. ekb.eg Further investigations revealed that these compounds could induce apoptosis, as confirmed by the expression levels of Bax and Bcl-2 proteins. ekb.eg Another study on pyrimidine (B1678525) thione derivatives highlighted their cytotoxic effects on both MCF-7 and HCT-116 cell lines. researchgate.net

Exploration of Enzyme Inhibition Mechanisms (e.g., MurB, CYP51, Xanthine (B1682287) Oxidase)

The biological activities of this compound derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

CYP51 Inhibition: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a primary target for azole antifungal drugs. nih.gov These drugs inhibit ergosterol (B1671047) biosynthesis in fungi by coordinating the triazole nitrogen to the heme iron in the enzyme's active site. nih.gov Molecular docking and dynamics simulations have been extensively used to study the binding mechanisms of triazole inhibitors with CYP51. frontiersin.org These studies have revealed that hydrophobic interactions are a major driving force for the binding of these inhibitors to the enzyme. nih.govfrontiersin.org The long-tailed triazole inhibitors, for instance, exhibit stronger binding affinities due to the formation of more extensive hydrophobic interactions. frontiersin.org

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.gov Derivatives of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde have been identified as novel and potent xanthine oxidase inhibitors. nih.govresearchgate.net Some of these compounds exhibited IC50 values in the sub-micromolar range, significantly more potent than the standard drug allopurinol. nih.govresearchgate.net Kinetic studies have shown that these compounds can act as mixed-type inhibitors of xanthine oxidase. nih.govresearchgate.net

Analysis of Protein-Ligand Interactions and Molecular Targets

Molecular docking and other computational techniques are invaluable tools for elucidating the interactions between this compound derivatives and their protein targets at the molecular level. These studies provide insights into the binding modes, key amino acid residues involved in the interaction, and the structural basis for the observed biological activity.

For CYP51 inhibitors, docking studies have shown that the triazole ring interacts with the heme group, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues such as Tyr-1118 and Leu-376. nih.gov The binding affinity of these ligands is influenced by these interactions. nih.govresearchgate.net

In the case of xanthine oxidase inhibitors, molecular modeling has helped to rationalize the significant inhibitory potency of certain derivatives. nih.govresearchgate.net These studies have identified key interactions within the enzyme's active site that contribute to the strong binding of the inhibitors. nih.gov Similarly, for potential antiviral agents targeting the tobacco mosaic virus, molecular docking has suggested interactions with the coat protein, providing a basis for further mechanistic studies. rsc.org

Other Pharmacological Research (e.g., Anti-inflammatory, Analgesic, Anticonvulsant)

The 1,2,4-triazole nucleus is a well-established pharmacophore, and its incorporation into various molecular frameworks has led to the discovery of potent therapeutic agents. Derivatives of this compound, particularly Schiff bases formed by the condensation of the aldehyde group with various amines, have been a focal point of pharmacological research due to their promising anti-inflammatory, analgesic, and anticonvulsant activities.

The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of inflammatory mediators like prostaglandins. ejtas.com Research into Schiff bases derived from triazoles has shown significant anti-inflammatory potential. ijper.orgekb.eg For instance, certain 1,2,4-triazole Schiff base derivatives have demonstrated potent, selective inhibition of the COX-2 isoenzyme, comparable to the established drug celecoxib. mdpi.com While direct studies on derivatives of this compound are not extensively documented in this specific context, the consistent anti-inflammatory activity observed in structurally similar compounds underscores the potential of this chemical class.

In the realm of analgesia, 1,2,4-triazole derivatives have also shown significant promise. The mechanism of action is often linked to their anti-inflammatory properties, as reduction in inflammation can alleviate pain. Studies on various 1,2,4-triazole heterocycles have reported notable analgesic effects in animal models. orientjchem.org

Furthermore, the triazole moiety is a key feature in several anticonvulsant drugs. Research into novel 1,2,4-triazole derivatives has revealed compounds with significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govnih.govzsmu.edu.uamdpi.com For example, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters, which are structurally related to derivatives of this compound, showed protection against MES-induced seizures. pharmj.org.ua

Table 1: Pharmacological Activities of Selected 1,2,4-Triazole Derivatives

| Compound Type | Pharmacological Activity | Key Findings |

|---|---|---|

| 1,2,4-Triazole Schiff Bases | Anti-inflammatory | Potent and selective COX-2 inhibition. mdpi.com |

| 1,2,4-Triazole Heterocycles | Analgesic | Significant analgesic potential in in vivo models. orientjchem.org |

| N-Arylalkyl-1,2,4-triazoles | Anticonvulsant | Protection against MES and 6Hz-induced seizures. nih.govpharmj.org.ua |

| 3-(1H-1,2,4-triazol-1-yl)chroman-4-one | Anticonvulsant | Significant delay in seizure onset and protection against PTZ-induced seizures. nih.gov |

Advanced Materials Science and Supramolecular Chemistry

The rigid structure and coordinating capabilities of the triazole ring, combined with the versatile reactivity of the benzaldehyde (B42025) group, make this compound a valuable precursor for the synthesis of advanced materials. Its derivatives have been extensively utilized in the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.

Derivatives of this compound, particularly the corresponding carboxylic acid obtained through oxidation of the aldehyde group, are excellent ligands for the construction of MOFs and coordination polymers. The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form robust and porous frameworks. researchgate.net These materials are of great interest for applications in gas storage, separation, and catalysis. For example, lanthanide-based MOFs have been synthesized using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, a close structural analog, demonstrating the utility of the triazole-phenyl-carboxylate linkage in creating complex, functional materials. researchgate.net Similarly, coordination polymers based on flexible bis(1,2,4-triazol-1-ylmethyl)benzene ligands have been synthesized, showcasing diverse structural topologies. researchgate.net

Schiff bases derived from this compound can act as versatile ligands for the synthesis of transition metal complexes. ekb.egnih.gov These complexes often exhibit interesting magnetic, electronic, and catalytic properties. The coordination of the metal ion to the nitrogen and other donor atoms of the Schiff base ligand can lead to the formation of stable complexes with well-defined geometries. ejtas.comnih.gov Research has shown that such complexes can possess enhanced biological activities compared to the free ligands. nih.gov For instance, new transition metal complexes with Schiff bases derived from 4-amino-1,2,4-triazole (B31798) and various aldehydes have been synthesized and characterized, with some exhibiting square planar or tetrahedral geometries. ejtas.comekb.eg

The ability of the triazole ring to participate in hydrogen bonding and π-π stacking interactions makes derivatives of this compound excellent candidates for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional networks. Such assemblies are of fundamental interest in crystal engineering and have potential applications in areas such as molecular recognition and sensing.

The aldehyde functionality of this compound allows for its incorporation into polymeric structures through various polymerization reactions. For example, it can undergo condensation polymerization with amines to form polyimines. The resulting polymers, containing the triazole moiety in their backbone or as a pendant group, can exhibit enhanced thermal stability and other desirable properties. Energetic polymer salts have been synthesized from 1-vinyl-1,2,4-triazole (B1205247) derivatives, indicating the potential for creating high-performance materials. researchgate.net

Agrochemical Research: Design of Fungicides and Crop Protection Agents

The 1,2,4-triazole scaffold is a cornerstone of many commercially successful fungicides. These compounds typically function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Derivatives of this compound are actively being investigated for their potential as novel crop protection agents.

Research has focused on synthesizing new 1,2,4-triazole derivatives and evaluating their in vitro and in vivo fungicidal activities against a range of plant pathogens. nih.govekb.egresearchgate.netresearchgate.net For example, novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety have been designed and shown to exhibit broad-spectrum antifungal activities. nih.gov While not directly synthesized from this compound, these studies highlight the fungicidal potential of the broader class of compounds. The structure-activity relationship (SAR) of these derivatives is a key area of investigation, with the aim of optimizing their efficacy and spectrum of activity.

Table 2: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Pathogen | EC50 (mg/L) |

|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 |

| Phytophthora infestans | 0.46 | |

| Rhizoctonia solani | 0.27 | |

| Botrytis cinerea | 11.39 | |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 |

Data from reference nih.gov

Corrosion Inhibition Studies

Derivatives of 1,2,4-triazole have been extensively investigated as effective corrosion inhibitors for a variety of metals and alloys in diverse aggressive environments. researchgate.net The efficacy of these organic compounds is largely attributed to their molecular structure, which typically includes nitrogen heteroatoms with lone pairs of electrons and π-electrons within the aromatic triazole ring. nih.govktu.lt These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.gov

Research indicates that the inhibition mechanism involves the formation of a protective film through a process that can include both physical adsorption (physisorption) and chemical adsorption (chemisorption). ktu.lt The adsorption process often follows the Langmuir adsorption isotherm model. ktu.lt Potentiodynamic polarization studies frequently classify these derivatives as mixed-type inhibitors, meaning they effectively suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ktu.lteurjchem.com

Detailed research findings highlight the versatility and high efficiency of various 1,2,4-triazole derivatives.

For the protection of carbon and mild steel in acidic media, which is a significant concern in industries like petroleum refining and chemical processing, several 1,2,4-triazole derivatives have shown excellent performance. researchgate.net A study on novel triazole-thione Schiff bases, specifically (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) and (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT), demonstrated high inhibition efficiencies in 1 M HCl. nih.gov Using weight loss methods, the efficiencies reached 91.1% and 94.0% for TMAT and DMTMAT, respectively, at a concentration of 1 × 10⁻³ M. nih.gov Another investigation focused on 5-hexylsulfanyl-1,2,4-triazole (HST) as an inhibitor for carbon steel in 1.0 M HCl, achieving an inhibition efficiency of up to 97% based on electrochemical data. researchgate.net Furthermore, the compound 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) was evaluated as an inhibitor for low-carbon steel in a 0.5 mol L⁻¹ HCl solution, showing a remarkable efficiency of 89% at a concentration of 300 ppm. nih.gov

The application of 1,2,4-triazole derivatives extends to non-ferrous metals as well. For aluminum alloys, which are susceptible to corrosion in both basic and saline environments, these inhibitors have proven effective. ijcsi.pro In a study on aluminum in 0.50 M NaOH, a novel derivative, (1-ethyl-7-methyl-3-(4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1,8-naphthyridin-4(1H)-one), reached an inhibition efficiency of 84.1%. ijcsi.pro In neutral saline conditions, the corrosion inhibition of aluminum brass (HAl77-2) in 3.5 wt.% NaCl was studied using simple 1,2,4-triazole derivatives. ktu.lt The results showed maximum inhibition efficiencies of 84.4% for 1,2,4-triazole (TAZ), 86.4% for 3-amino-1,2,4-triazole (ATA), and 87.1% for 3,5-diamino-1,2,4-triazole (DAT). ktu.lt

Derivatives of 1,2,4-triazole are also well-established inhibitors for copper and its alloys. researchgate.net Research on 3,5-diamino-1,2,4-triazole (DAT) in a highly corrosive 2 M HNO₃ medium confirmed its ability to form a protective film and act as a good corrosion inhibitor. researchgate.net Another study on a Schiff base derivative, N-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methylene)-4H-1,2,4-triazol-3-amine (PTP), demonstrated its effectiveness for copper in 0.5 M HCl, where it acted as a mixed-type inhibitor, with efficiency increasing alongside concentration. eurjchem.com

The collective data from these studies underscore the significant potential of the 1,2,4-triazole scaffold in designing effective corrosion inhibitors. The ability to modify the core structure, such as by forming Schiff bases from aldehyde precursors, allows for the tuning of electronic properties and adsorption characteristics to enhance protective performance across various metal-environment systems. nih.gov

Interactive Data Tables

| Derivative Name | Metal/Alloy | Corrosive Medium | Concentration | Max. Inhibition Efficiency (%) | Reference |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | 1 × 10⁻³ M | 97 | researchgate.net |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | Carbon Steel | 1 M HCl | 1 × 10⁻³ M | 94.0 | nih.gov |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon Steel | 1 M HCl | 1 × 10⁻³ M | 91.1 | nih.gov |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 mol L⁻¹ HCl | 300 ppm | 89 | nih.gov |

| Derivative Name | Metal/Alloy | Corrosive Medium | Concentration | Max. Inhibition Efficiency (%) | Reference |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not Specified | 87.1 | ktu.lt |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not Specified | 86.4 | ktu.lt |

| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not Specified | 84.4 | ktu.lt |

| (1-ethyl-7-methyl-3-(4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1,8-naphthyridin-4(1H)-one) | Aluminum | 0.50 M NaOH | 630 ppm | 84.1 | ijcsi.pro |

| N-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methylene)-4H-1,2,4-triazol-3-amine (PTP) | Copper | 0.5 M HCl | Not Specified | Increases with concentration | eurjchem.com |

Emerging Research Directions and Future Perspectives in 4 1h 1,2,4 Triazol 1 Yl Benzaldehyde Chemistry

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

The rational design of novel derivatives of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a key area of ongoing research, aimed at improving the selectivity and potency of these compounds for specific biological targets. This approach relies on a deep understanding of structure-activity relationships (SAR), where systematic modifications to the core molecule are made to optimize its interactions with a target receptor or enzyme.

One promising strategy involves the modification of the benzaldehyde (B42025) group. For instance, converting the aldehyde to a Schiff base or other functional groups can significantly alter the electronic and steric properties of the molecule, leading to enhanced biological activity. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and shown to exhibit potent anticancer activities. nih.gov These studies provide a platform for the design of new derivatives with improved therapeutic indices. nih.gov

The 1,2,4-triazole (B32235) ring is another key site for modification. The nitrogen atoms in the triazole ring are crucial for binding to biological targets, often through hydrogen bonding or coordination with metal ions. By substituting at different positions on the triazole ring, researchers can fine-tune the binding affinity and selectivity of the resulting compounds.

The following table summarizes some of the key derivatives of the 4-(1H-1,2,4-triazol-1-yl) moiety and their observed biological activities, which can guide the rational design of future compounds.

| Core Scaffold | Derivative Type | Observed Biological Activity | Reference |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Hybrids | Anticancer | nih.gov |

| 4-amino-1,2,4-triazole (B31798) | Schiff bases | Anticonvulsant | researchgate.net |

| 1,2,4-triazole | Various | Antimicrobial, Anti-inflammatory, Anticancer | researchgate.net |

In-depth Mechanistic Elucidation of Biological Activities and Materials Properties

A deeper understanding of the mechanisms by which this compound and its derivatives exert their effects is crucial for their further development. In the realm of medicinal chemistry, this involves identifying the specific molecular targets and signaling pathways that are modulated by these compounds. For example, some 1,2,4-triazole derivatives have been shown to act as inhibitors of enzymes such as aromatase, which is a key target in the treatment of hormone-dependent breast cancer. nih.govresearchgate.net

In materials science, the focus is on elucidating the structure-property relationships of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound. The triazole ring's ability to coordinate with various metal ions makes it an excellent building block for these materials. Detailed structural analysis, often using techniques like X-ray crystallography, combined with computational modeling, can reveal how the arrangement of the organic and inorganic components influences the material's properties, such as porosity, stability, and catalytic activity.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. nih.gov In the context of this compound, AI and ML algorithms can be employed to accelerate the design and discovery of new derivatives with desired properties. emanresearch.orgpremierscience.comnih.gov

One of the key applications of ML is in the development of quantitative structure-activity relationship (QSAR) models. zsmu.edu.ua These models can predict the biological activity of a compound based on its chemical structure, allowing researchers to screen large virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis and testing. zsmu.edu.ua This significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov

Development of Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, with the aim of reducing the environmental impact of chemical processes. rsc.org For this compound and its derivatives, this involves the development of more sustainable synthetic routes that utilize less hazardous reagents, reduce waste generation, and improve energy efficiency. mdpi.com

Traditional methods for the synthesis of triazoles often involve harsh reaction conditions and the use of toxic solvents. researchgate.net Green chemistry approaches focus on alternatives such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents like water or ionic liquids. mdpi.com These methods can often lead to higher yields, shorter reaction times, and a cleaner product profile. researchgate.net The development of catalytic methods for the synthesis of the triazole ring is also a key area of research, as this can reduce the need for stoichiometric reagents and minimize waste.

Exploration of Novel Catalytic Applications

The unique structural features of this compound, particularly the presence of the nitrogen-rich triazole ring, suggest its potential for use in catalysis. The triazole moiety can act as a ligand, coordinating with metal centers to form catalytically active complexes. These complexes could find applications in a variety of organic transformations.

Furthermore, this compound can be incorporated into larger structures, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), to create heterogeneous catalysts. rsc.org The porous nature of these materials would allow for the diffusion of substrates to the active catalytic sites, while the solid support would facilitate catalyst recovery and reuse, which is a key advantage in sustainable chemistry. rsc.org The aldehyde group could also be utilized to anchor the molecule to a solid support or to further functionalize the catalytic material.

Q & A

Q. What are the optimized synthetic routes for 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorobenzaldehyde and 1,2,4-triazole. Key steps include:

- Reaction conditions : Anhydrous DMF, K₂CO₃ as a base, and tetramethylammonium bromide as a catalyst at 90°C under nitrogen for 48 hours .

- Yield optimization : A 96% yield is achieved by maintaining stoichiometric ratios (1.5:1 molar ratio of 4-fluorobenzaldehyde to triazole) and rigorous exclusion of moisture .

- Purification : Vacuum distillation followed by recrystallization from ice water yields white needle-like crystals .

Q. How can purity and structural integrity be validated after synthesis?

- Chromatography : HPLC with a C18 column (mobile phase: MeOH/H₂O + 0.1% TFA) confirms purity ≥95% .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks: aldehyde proton at δ 10.1 ppm and triazole protons at δ 8.7–9.2 ppm .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 57.14%, H: 3.60%, N: 29.79%) .

Q. What solvents and conditions are suitable for handling this compound?

- Solubility : Freely soluble in DMF, DMSO, and ethanol; sparingly soluble in water .

- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent aldehyde oxidation. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does this compound function in coordination polymer synthesis?

The aldehyde and triazole groups act as dual-functional ligands:

- Coordination modes : The triazole N2/N4 atoms bind transition metals (e.g., Cd²⁺), while the aldehyde can participate in Schiff base formation .

- Framework design : For example, reaction with Cd(NO₃)₂·4H₂O in DMF at 120°C produces a porous [Cd(TBA)₂]·3H₂O framework (TBA = triazole-benzoate derivative), characterized by single-crystal XRD .

- Applications : Such polymers show potential for gas storage or catalysis due to their micropore tunability .

Q. What contradictions exist in reported biological activities, and how can they be resolved?